Tefazoline

Description

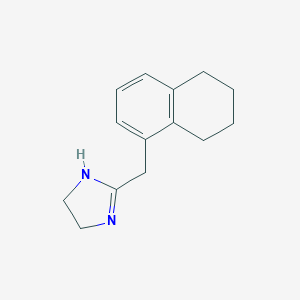

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTAWBICYZRXME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CC3=NCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862528 |

Source

|

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-56-0 |

Source

|

| Record name | Tefazoline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9738II2CCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action of Tefazoline

Adrenergic Receptor Subtype Interaction Profiling

The adrenergic receptors are broadly classified into alpha (α) and beta (β) types, each with several subtypes. The interaction of Tefazoline with these subtypes is critical to understanding its pharmacological effects.

Scientific literature containing specific binding affinity data for Tefazoline at the alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) is limited. Generally, imidazoline (B1206853) compounds, a class to which Tefazoline belongs, are known to interact with alpha-adrenergic receptors. Alpha-1 adrenergic receptors are typically coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Further research is required to elucidate the specific binding profile and functional activity of Tefazoline at each of the α1 subtypes to create a detailed interaction table.

Similar to the alpha-1 subtypes, detailed binding affinity and functional data for Tefazoline at the individual alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C) are not extensively documented in publicly available research. Alpha-2 adrenergic receptors are primarily coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

A comprehensive analysis of Tefazoline's interaction with these subtypes is necessary to construct a precise data table of its binding and functional characteristics.

Based on the general pharmacology of related imidazoline compounds, it is plausible that Tefazoline may act as an agonist at certain alpha-adrenergic receptor subtypes. However, without specific experimental data from functional assays, its precise nature as a full agonist, partial agonist, or antagonist at each of the α1 and α2 subtypes remains to be definitively determined.

| Receptor Subtype | Tefazoline Property |

| α1A | Data Not Available |

| α1B | Data Not Available |

| α1D | Data Not Available |

| α2A | Data Not Available |

| α2B | Data Not Available |

| α2C | Data Not Available |

| This table reflects the current lack of specific data on the agonist/antagonist properties of Tefazoline at individual adrenergic receptor subtypes. |

Intracellular Signaling Pathway Modulations

The interaction of Tefazoline with adrenergic receptors initiates a cascade of intracellular events that constitute its signaling pathway.

As an adrenergic agent, Tefazoline's effects are mediated through its interaction with GPCRs. The specific G-protein (e.g., Gq/11, Gi/o, Gs) that Tefazoline preferentially couples to via its interaction with adrenergic receptor subtypes has not been explicitly detailed in the available scientific literature. The coupling specificity is a critical determinant of the downstream cellular response. For instance, coupling to Gq/11 would suggest a role in pathways involving phospholipase C, while coupling to Gi/o would indicate an influence on adenylyl cyclase activity.

The effect of Tefazoline on adenylate cyclase activity and subsequent cAMP levels is directly linked to its interaction with alpha-2 adrenergic receptors. If Tefazoline acts as an agonist at α2-receptors, it would be expected to inhibit adenylyl cyclase, thereby decreasing intracellular cAMP concentrations. Conversely, if it were to have antagonistic properties, it could block the inhibitory effects of endogenous agonists like norepinephrine (B1679862), potentially leading to an increase in cAMP. Definitive studies measuring cAMP levels in response to Tefazoline are needed to confirm this aspect of its mechanism of action.

| Parameter | Effect of Tefazoline |

| G-protein Coupling Specificity | Data Not Available |

| Adenylate Cyclase Activity | Data Not Available |

| Cyclic AMP (cAMP) Levels | Data Not Available |

| This table highlights the areas where further research is needed to fully characterize the intracellular signaling effects of Tefazoline. |

Modulation of Phospholipase C Activity and Inositol Triphosphate (IP3)/Diacylglycerol (DAG) Formation

As an imidazole-derived agonist, tefazoline is presumed to exert its effects through interaction with adrenergic receptors. Specifically, the activation of α1-adrenergic receptors is known to be coupled to the Gq signaling pathway. This pathway involves the activation of phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. nih.gov DAG remains in the plasma membrane and, in conjunction with calcium, activates protein kinase C (PKC). nih.gov

However, a review of the current scientific literature reveals a notable lack of specific studies investigating the direct effects of tefazoline on the modulation of phospholipase C activity and the subsequent formation of IP3 and DAG. While the general mechanism for α1-adrenergic agonists is well-established, dedicated research on tefazoline's specific potency and efficacy in activating this pathway is not publicly available. Therefore, no detailed research findings or data tables on tefazoline's direct impact on PLC, IP3, and DAG can be provided at this time.

Intracellular Calcium Flux Investigations

The activation of the PLC/IP3 pathway by α1-adrenergic agonists culminates in an increase in the concentration of intracellular calcium ([Ca2+]i). nih.gov This elevation in intracellular calcium is a critical signaling event that mediates a variety of cellular responses. The release of calcium from intracellular stores, triggered by IP3, can be further augmented by the influx of extracellular calcium through plasma membrane channels. nih.gov

Despite the theoretical link between tefazoline's presumed α1-adrenergic agonism and calcium mobilization, there is a significant gap in the scientific literature regarding direct investigations into tefazoline-induced intracellular calcium flux. Studies specifically measuring changes in intracellular calcium concentrations in response to tefazoline application have not been identified in publicly accessible research. Consequently, detailed findings from intracellular calcium flux investigations for tefazoline cannot be presented.

Comparative Pharmacological Characterization with Related Imidazole-Derived Agonists (e.g., Xylometazoline, Naphazoline, Oxymetazoline (B75379), Cirazoline)

A comparative analysis of tefazoline with other imidazole-derived agonists is hampered by the absence of specific data for tefazoline concerning the PLC/IP3/DAG pathway and intracellular calcium flux. However, research on related compounds such as xylometazoline, oxymetazoline, and cirazoline provides insights into the pharmacological properties that could be anticipated for tefazoline, assuming a similar mechanism of action.

Cirazoline has also been shown to cause concentration-dependent increases in cytosolic Ca2+ concentrations in cells expressing the α1a-subtype of adrenoceptors. nih.gov The table below summarizes some of the known pharmacological properties of these related imidazole (B134444) agonists. The absence of data for tefazoline in several key areas underscores the need for further research to fully characterize its pharmacological profile.

| Compound | Receptor Affinity/Activity | Effect on Intracellular Calcium |

|---|---|---|

| Tefazoline | Data not available | Data not available |

| Xylometazoline | Full agonist at α2B-adrenoceptors | Induces Ca2+ signals |

| Naphazoline | α-adrenergic agonist | Presumed to increase intracellular Ca2+ via α1-adrenoceptor activation |

| Oxymetazoline | Partial agonist at α1A-adrenoceptors; Full agonist at α2B-adrenoceptors (more potent than xylometazoline) | Induces Ca2+ signals |

| Cirazoline | Agonist at α1a-adrenoceptors | Causes concentration-dependent increases in cytosolic Ca2+ |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Tefazoline Analogues

Identification of Pharmacophoric Features Essential for Adrenergic Activity

The adrenergic activity of tefazoline and its analogues is predicated on a core pharmacophore, which comprises specific structural motifs that are essential for molecular recognition and activation of adrenergic receptors. The fundamental components of this pharmacophore include:

The Imidazoline (B1206853) Ring: This heterocyclic moiety is a crucial element for adrenergic agonism. The basic nitrogen atoms within the imidazoline ring are believed to interact with key acidic residues, such as aspartic acid, in the binding pocket of adrenergic receptors through ionic bonding. This interaction is a cornerstone of the binding affinity of these compounds. mdpi.com

The Methylene Bridge: The flexible methylene linker connecting the imidazoline ring and the tetrahydronaphthalene system provides the necessary conformational freedom for the molecule to adopt an optimal orientation within the receptor's binding pocket. The length and flexibility of this bridge are important determinants of agonist versus antagonist activity. Studies on related 2- and 4-substituted imidazoles and imidazolines have shown that the nature of this bridge is critical for activity. nih.gov

Computational modeling and molecular docking studies on adrenergic receptors have further illuminated the spatial arrangement of these pharmacophoric features. These studies suggest that the distance between the cationic center of the imidazoline ring and the hydrophobic region of the tetrahydronaphthalene moiety is a key determinant of receptor subtype selectivity. plos.org

Impact of Substituent Variation on Receptor Affinity and Selectivity

The affinity and selectivity of tefazoline analogues for different adrenergic receptor subtypes (e.g., α1 vs. α2) can be significantly modulated by introducing various substituents on both the aromatic (tetrahydronaphthalene) and imidazoline moieties.

Substitutions on the Tetrahydronaphthalene Ring:

The nature and position of substituents on the aromatic portion of the tetrahydronaphthalene ring have a profound impact on receptor affinity and selectivity. For instance, the introduction of hydroxyl groups can lead to enhanced activity. A notable example is the analogue 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, which has been shown to be an extremely potent α-agonist. nih.gov The position of these hydroxyl groups is also critical, as it influences the hydrogen-bonding interactions with specific serine residues in the receptor binding site. nih.gov

Conversely, the replacement of the tetralin ring with other aromatic systems, such as naphthalene, can alter the agonist/antagonist profile. Studies on naphthalene analogues have demonstrated that the point of attachment to the methylene bridge (1-naphthyl vs. 2-naphthyl) can switch the activity from partial agonism to antagonism at α1-adrenergic receptors. nih.gov

Substitutions on the Imidazoline Ring:

Modifications to the imidazoline ring itself can also influence activity. For example, methylation of the imidazoline ring in related compounds has been shown to lead to a significant loss of α2-adrenoceptor affinity, thereby increasing selectivity for imidazoline I1 receptors. While not directly a tefazoline analogue, this highlights the sensitivity of the imidazoline moiety to substitution.

The following table summarizes the observed effects of key substituent variations on the adrenergic activity of tefazoline-related imidazoline analogues:

| Compound/Analogue | Modification | Observed Effect on Adrenergic Activity | Reference |

| Tefazoline Base Structure | 2-(5,6,7,8-tetrahydronaphthylmethyl)-2-imidazoline | Baseline α-adrenergic agonist activity | |

| Dihydroxy Analogue | Addition of hydroxyl groups at positions 5 and 6 of the tetralin ring | Potent α-agonist with preferential activity at α2-receptors | nih.gov |

| Naphthalene Analogue (1-substituted) | Replacement of tetralin with a 1-naphthyl group | Partial agonist at α1-receptors | nih.gov |

| Naphthalene Analogue (2-substituted) | Replacement of tetralin with a 2-naphthyl group | Antagonist at α1-receptors | nih.gov |

These findings underscore the importance of a systematic exploration of substituent effects to fine-tune the pharmacological profile of tefazoline derivatives for specific therapeutic applications.

Stereochemical Requirements for Optimal Receptor Binding

Chirality plays a pivotal role in the interaction of tefazoline analogues with adrenergic receptors, which are themselves chiral macromolecules. The presence of a stereocenter, typically at the carbon atom of the methylene bridge when substituted, leads to enantiomers that can exhibit significantly different pharmacological activities.

A prominent example is the resolution of (±)-2-(5,6-dimethoxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline into its (+) and (-) enantiomers. Subsequent pharmacological characterization of the corresponding dihydroxy derivatives revealed that the R enantiomer is an extremely potent α-agonist with preferential activity at the α2-adrenergic receptor. nih.gov This demonstrates a clear stereochemical preference of the receptor for one enantiomer over the other.

Similarly, studies on lofexidine, another 2-imidazoline derivative, have shown that the (-)-enantiomer is a potent and stereoselective α2-adrenoceptor agonist, being approximately 10 times more potent than the (+)-enantiomer. nih.gov This difference in potency is attributed to the specific three-dimensional arrangement of the pharmacophoric groups, which allows for a more favorable interaction of one enantiomer with the receptor's binding site.

The table below illustrates the impact of stereochemistry on the adrenergic activity of a key tefazoline analogue:

| Enantiomer | Absolute Configuration | Adrenergic Activity Profile | Reference |

| (+)-2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline | S | Less potent α-agonist | nih.gov |

| (-)-2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline | R | Highly potent α-agonist with α2-selectivity | nih.gov |

These findings highlight that the spatial orientation of substituents is a critical factor for optimal receptor binding and underscores the importance of stereospecific synthesis and evaluation in the development of new tefazoline-based adrenergic agents.

Quantitative Structure-Activity Relationships (QSAR) Modeling of Tefazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For tefazoline derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their adrenergic receptor affinity and selectivity.

While specific QSAR models exclusively for tefazoline analogues are not extensively published, studies on broader classes of imidazoline antihypertensive drugs offer a relevant framework. drugbank.com These studies typically employ a variety of molecular descriptors to quantify different aspects of the molecular structure. Key descriptors often include:

Electronic Descriptors: Such as partial atomic charges on the nitrogen atoms of the imidazoline ring, which relate to the strength of the ionic interaction with the receptor.

Lipophilic Descriptors: Like the distribution coefficient (logD), which models the compound's ability to partition into the lipophilic environment of the receptor's binding pocket.

Steric Descriptors: Including molar refractivity, which provides a measure of the molecule's volume and polarizability.

A hypothetical QSAR study on a series of tefazoline analogues might yield an equation similar to the following, where log(1/K_i) represents the binding affinity:

log(1/K_i) = a * (charge_N) + b * (logD) + c * (molar_refractivity) + d

In a QSAR study on imidazoline ligands, it was found that an increase in the distribution coefficient and molar refractivity, along with a decrease in the average N-charge in the heterocyclic moiety, resulted in better binding affinity for I1-imidazoline receptors. drugbank.com Such models can be used to predict the activity of novel, unsynthesized tefazoline derivatives and to guide the design of more potent and selective ligands.

The following table presents a hypothetical set of descriptors and their correlation with adrenergic activity for a series of tefazoline analogues, based on general principles from related QSAR studies:

| Analogue | Partial Charge on Imidazoline N | logD | Molar Refractivity | Predicted Affinity (log(1/K_i)) |

| Analogue 1 | -0.35 | 2.5 | 65 | 7.2 |

| Analogue 2 | -0.32 | 3.1 | 72 | 7.8 |

| Analogue 3 | -0.38 | 2.2 | 62 | 6.9 |

| Analogue 4 | -0.30 | 3.5 | 78 | 8.3 |

This data illustrates how variations in these physicochemical properties could be quantitatively linked to the biological activity of tefazoline derivatives.

Ligand Efficiency and Lipophilic Efficiency Analysis

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of lead compounds. They provide a way to assess the binding affinity of a compound in relation to its size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric normalizes the binding energy of a ligand by its size (typically the number of non-hydrogen atoms). It is calculated as: LE = - (ΔG) / N, where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. wikipedia.org A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is a desirable characteristic for a drug candidate.

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LipE = pIC50 - logP. core.ac.uk A higher LipE suggests that a compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and off-target effects.

The following table provides a hypothetical analysis of LE and LipE for a series of tefazoline analogues, demonstrating how these metrics could be used to guide lead optimization:

| Analogue | pIC50 | Heavy Atoms (N) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analogue A | 7.5 | 16 | 3.0 | 0.47 | 4.5 |

| Analogue B | 7.8 | 18 | 3.8 | 0.43 | 4.0 |

| Analogue C | 7.6 | 15 | 2.8 | 0.51 | 4.8 |

| Analogue D | 8.0 | 20 | 4.5 | 0.40 | 3.5 |

In this hypothetical scenario, Analogue C would be considered a highly efficient ligand due to its high LE and LipE values, suggesting a favorable balance of potency, size, and lipophilicity.

Preclinical Investigations: in Vitro and Animal Model Studies Non Clinical Focus

In Vitro Pharmacological Characterization in Cellular Systems

In vitro studies are fundamental for determining a compound's direct interaction with its molecular targets in a controlled environment, free from the systemic complexities of a living organism.

Functional Assays in Recombinant Cell Lines Expressing Adrenergic Receptors

Functional assays using recombinant cell lines are a cornerstone of modern pharmacology, allowing for the precise study of a drug's interaction with specific receptor subtypes. These cell lines are genetically engineered to express a single type of receptor, such as the α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptors. When an agonist like tefazoline binds to and activates these receptors, it initiates a downstream signaling cascade.

Researchers can measure the functional consequences of this activation, such as G-protein activation, changes in second messenger concentrations (e.g., cyclic AMP and intracellular calcium), or the expression of a reporter gene like luciferase. indigobiosciences.comcreative-biolabs.com Such assays are used to determine the potency (the concentration required to produce an effect) and efficacy (the maximum effect) of the compound at each receptor subtype. While specific data from recombinant cell line assays for tefazoline are not detailed in the available literature, this methodology is standard for characterizing the selectivity profile of any adrenergic agonist.

Contractile Responses in Isolated Tissue Preparations (e.g., vascular smooth muscle)

To understand the physiological effect of an adrenergic agonist on tissues, isolated organ bath studies are frequently employed. nih.gov For a vasoconstrictor agent like tefazoline, a common preparation is the use of arterial rings, often from rat aorta, suspended in a tissue bath. nih.gov The tissue is bathed in a physiological salt solution and its contractile force (tension) is measured with a transducer.

Upon cumulative addition of an alpha-agonist, a dose-dependent contraction of the vascular smooth muscle is typically observed. nih.gov This response is primarily mediated by the activation of α1-adrenergic receptors on the smooth muscle cells, which initiates a signaling cascade leading to muscle contraction. nih.gov These experiments are critical for confirming the functional effect of receptor binding and for quantifying the compound's potency in a physiological context.

Cellular Signaling Studies in Primary Cell Cultures

Primary cell cultures, which are cells isolated directly from tissue, provide a model that more closely resembles the in vivo state than immortalized cell lines. nih.gov Studies in primary vascular smooth muscle cells would be used to dissect the specific intracellular signaling pathways activated by tefazoline.

Adrenergic receptors are G-protein-coupled receptors (GPCRs), and their signaling pathways are well-established. nih.gov

Alpha-1 (α1) Receptors : These receptors couple to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction. nih.govresearchgate.net

Alpha-2 (α2) Receptors : These receptors couple to Gi proteins. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). wikipedia.orgnih.gov

These two fundamental second messenger systems, Ca2+ and cAMP, are often intertwined and can modulate each other's pathways. nih.govresearchgate.net Investigating these signaling events in primary cells confirms the mechanism of action at a subcellular level.

Non-Clinical Investigations in Animal Models

Animal models are essential for understanding how a drug affects an integrated, whole-organism system, providing insights into its systemic effects and potential therapeutic applications. nih.govnih.gov

Selection and Justification of Appropriate Animal Species and Models for Pharmacological Research

The choice of animal model is critical for the translational relevance of preclinical findings. nih.govnih.govresearchgate.net For cardiovascular and respiratory pharmacology, several species are commonly used.

Rats and Mice : Rodents are widely used due to their low cost, ease of handling, and the availability of genetically modified strains. nih.govwashu.edu They are common models for studying the effects of adrenergic agonists on blood pressure and heart rate. nih.gov

Guinea Pigs : The guinea pig respiratory system, particularly the presence and distribution of adrenergic receptors in the lungs, shares similarities with that of humans, making it a valuable model for asthma and bronchial hyperresponsiveness studies. scireq.com

Rabbits : Rabbits are also used in cardiovascular research; however, their response to opiates can be hypertensive, which is a consideration when designing anesthetic protocols. dvm360.com

Dogs and Ruminants : Larger animals may be used for more complex physiological studies, though their use is more restricted. It is noted that ruminants can be particularly sensitive to α2-adrenergic agonists, which have been implicated in the development of pulmonary edema and hypoxemia in these species. nih.gov

The justification for using these models rests on their ability to replicate aspects of human physiology, allowing for the prediction of a drug's effects in humans. nih.gov

Pharmacological Responses in Cardiovascular and Respiratory Systems in Animal Models

As a potent alpha-adrenergic agonist, tefazoline is expected to elicit significant responses in both the cardiovascular and respiratory systems.

Cardiovascular System: The activation of alpha-adrenergic receptors has profound effects on the cardiovascular system. dvm360.comdvm360.com

Blood Pressure and Vascular Resistance : Activation of peripheral α1 and α2 receptors on vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance and a corresponding rise in blood pressure. dvm360.com

Heart Rate : The cardiovascular effects can be complex. An initial rise in blood pressure can trigger a reflex bradycardia (slowing of the heart rate). dvm360.com However, α2-agonists also have central effects; by stimulating α2-receptors in the brainstem, they reduce sympathetic outflow from the central nervous system, which can lead to a decrease in heart rate and blood pressure. nih.gov

Cardiac Output : Due to the combined effects on heart rate and vascular resistance, cardiac output is often decreased following the administration of potent alpha-2 agonists. nih.govdvm360.com Studies in pithed rats have shown that α-agonists can increase cardiac output, which contributes to their pressor responses. nih.gov

Interactive Table: General Cardiovascular Effects of Alpha-Adrenergic Agonists in Animal Models

| Parameter | Primary Receptor(s) Involved | General Effect in Animal Models | Mechanism |

|---|---|---|---|

| Blood Pressure | α1, α2 (peripheral) | Increase (initially) | Vasoconstriction of peripheral blood vessels. |

| Heart Rate | α2 (central) | Decrease | Reduced sympathetic outflow from the CNS; reflex response to hypertension. |

| Systemic Vascular Resistance | α1, α2 (peripheral) | Increase | Direct contraction of vascular smooth muscle. |

| Cardiac Output | α1, α2 | Decrease | Result of increased afterload (vascular resistance) and decreased heart rate. |

Respiratory System: The effects of alpha-agonists on the respiratory system are primarily mediated by central α2-receptors. vin.com

Respiratory Rate : Stimulation of α2-adrenoceptors in the respiratory centers of the central nervous system can lead to respiratory depression and a reduction in respiratory rate. dvm360.comvin.com

Airway Tone : The role of alpha-adrenergic receptors in regulating airway smooth muscle tone is less significant than that of beta2-adrenergic receptors. nih.gov While some studies in experimental animals have shown the presence of alpha-receptors in the airways, their direct stimulation does not typically cause potent bronchoconstriction or bronchodilation in the absence of underlying pathology. nih.gov In some species like ruminants, α2-agonists can have severe pulmonary side effects, including edema. nih.gov

Interactive Table: General Respiratory Effects of Alpha-Adrenergic Agonists in Animal Models

| Parameter | Primary Receptor(s) Involved | General Effect in Animal Models | Mechanism |

|---|---|---|---|

| Respiratory Rate | α2 (central) | Decrease | Depression of respiratory centers in the CNS. |

| Airway Smooth Muscle Tone | α1 | Minimal direct effect | Airway tone is predominantly regulated by β2-adrenergic and cholinergic receptors. |

| Pulmonary Edema | α2 (species-dependent) | Can Occur (e.g., in ruminants) | Complex mechanism possibly involving pulmonary intravascular macrophages. nih.gov |

Mechanistic Studies on Organ-Level Effects in Animal Tissues

Preclinical investigations in animal tissues have been fundamental in elucidating the organ-level effects of Tefazoline, an imidazoline (B1206853) derivative that functions as an alpha-adrenergic agonist. The primary mechanism of action involves the direct stimulation of alpha-adrenergic receptors, which are located on the smooth muscle of various tissues. mhmedical.comnih.gov This interaction initiates a cascade of intracellular events leading to smooth muscle contraction. nih.gov

In animal models, the most prominent effect of Tefazoline is vasoconstriction. cvpharmacology.com This is a direct consequence of its agonist activity at alpha-1 adrenoceptors found in the vascular smooth muscle of arteries and veins. mhmedical.comcvpharmacology.com Studies on isolated animal tissues, such as the aorta, have demonstrated that compounds structurally related to Tefazoline induce vasoconstriction. nih.gov This action on arterial resistance vessels leads to an increase in systemic vascular resistance, while constriction of venous capacitance vessels can increase cardiac preload. cvpharmacology.com

The organ-level effects are a direct result of this vasoconstrictor action. In tissues rich with alpha-1 adrenergic receptors, such as the blood vessels supplying the skin, kidneys, and mucous membranes, Tefazoline administration in animal models leads to a significant reduction in blood flow. mhmedical.com The pharmacological actions of sympathomimetic drugs like Tefazoline are generally dose-dependent and are influenced by the density and subtype of adrenergic receptors in a given tissue, which can vary across different animal species. veteriankey.com

| Organ System | Receptor Target | Observed Effect in Animal Models | Physiological Consequence |

|---|---|---|---|

| Vascular System (Arteries/Veins) | α1-Adrenergic Receptors | Smooth muscle contraction | Vasoconstriction, Increased Systemic Vascular Resistance |

| Kidney | α1-Adrenergic Receptors | Constriction of renal arteries | Reduced renal blood flow |

| Skin & Mucous Membranes | α1-Adrenergic Receptors | Constriction of local blood vessels | Reduced peripheral blood flow |

Correlation and Translational Aspects of In Vitro and Animal Model Findings

Translating preclinical findings from in vitro and animal models to human clinical outcomes is a critical and challenging aspect of pharmaceutical development. nih.gov For a compound like Tefazoline, establishing an in vitro-in vivo correlation (IVIVC) is essential. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property, such as receptor binding affinity or functional activity in an isolated tissue, and an in vivo response, like changes in blood pressure. nih.govammanif.com

A Level A correlation, which represents a point-to-point relationship between in vitro and in vivo data, is the most convincing and is widely recognized by regulatory agencies. ammanif.com However, establishing such a correlation for adrenergic agonists can be complex. Animal models, while foundational, may not perfectly encapsulate human physiology due to interspecies differences in receptor density, distribution, and metabolic pathways. mdpi.com These differences can lead to variations in drug response, making direct extrapolation of data from animals to humans challenging. mdpi.com

The process of translational research aims to bridge this gap by integrating data from various preclinical models to better predict clinical success. cvpharmacology.com For vasoconstrictors like Tefazoline, this involves correlating the concentration-response curves from in vitro tissue bath studies (e.g., aortic ring contraction) with the hemodynamic effects observed in in vivo animal studies. While these preclinical studies provide essential proof-of-concept, the ultimate validation requires carefully designed clinical trials in humans. cvpharmacology.com The high failure rate of drug candidates in clinical trials underscores the limitations of relying solely on preclinical data and highlights the need for more predictive models. mdpi.com

Application of New Approach Methodologies (NAMs) in Preclinical Evaluation

To improve the predictive accuracy of preclinical studies and reduce reliance on animal testing, New Approach Methodologies (NAMs) are being increasingly developed and applied. nih.gov These innovative platforms utilize human cells and tissues to create more physiologically relevant models for assessing drug effects.

Organ-on-a-Chip and Microphysiological Systems for Adrenergic Response Assessment

Organ-on-a-chip (OOC) and microphysiological systems (MPS) are at the forefront of NAMs. researchgate.net These devices are microfluidic cell culture systems that replicate the key functional units of human organs. thno.orgmdpi.com For assessing the adrenergic response relevant to compounds like Tefazoline, vascular and cardiac MPS platforms are particularly valuable.

Researchers have developed tissue-engineered human blood vessels (TEBVs) within microphysiological systems that exhibit physiological responses to vasoactive stimuli. nih.govbohrium.com For instance, these engineered vessels demonstrate vasoconstriction when exposed to the alpha-1 adrenergic agonist phenylephrine, an effect that is central to the mechanism of Tefazoline. nih.govbohrium.com Similarly, heart-on-a-chip platforms have been used to study the effects of adrenergic agonists like epinephrine (B1671497) and isoproterenol on myocardial tissue contractility and beat rate. nih.govnih.gov These systems allow for real-time monitoring of tissue function and provide a more accurate representation of human physiology than traditional 2D cell cultures. nih.govbio-integration.org By incorporating human cells, MPS can circumvent the issue of interspecies variability that complicates the interpretation of animal study data. nih.gov

| MPS Model | Adrenergic Agonist Tested | Endpoint Measured | Relevance for Tefazoline Evaluation |

|---|---|---|---|

| Human Blood Vessel-on-a-Chip | Phenylephrine | Vasoconstriction | Directly models the primary vascular effect |

| Heart-on-a-Chip | Epinephrine, Isoproterenol | Tissue contractility, beat rate | Assesses potential cardiac effects |

Advanced In Vitro Human-Based Systems for Predictive Pharmacology

Beyond MPS, other advanced in vitro systems using human cells are crucial for predictive pharmacology. These include three-dimensional (3D) cell culture models like organoids and spheroids, which more closely mimic the complex cell-cell and cell-matrix interactions of native human tissue compared to conventional 2D cultures. mdpi.com

For a compound like Tefazoline, these advanced models can be used to screen for efficacy and potential off-target effects with greater human relevance. For example, vascular organoids or 3D co-cultures of human endothelial cells and smooth muscle cells can provide a more nuanced understanding of drug-induced vasoconstriction. The use of human-induced pluripotent stem cells (iPSCs) allows for the creation of patient-specific models, opening the door to personalized medicine and the ability to study how genetic variations in adrenergic receptors might influence drug response. mdpi.comnih.gov The integration of these advanced in vitro systems into early-stage drug discovery can lead to better candidate selection and potentially reduce the high attrition rates seen in clinical trials. mdpi.com The FDA Modernization Act 2.0 supports the use of such alternatives to animal testing, signaling a regulatory shift towards the adoption of these more human-relevant methodologies. mdpi.com

Computational and Theoretical Studies of Tefazoline

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.net This technique is widely used in drug design to understand how a ligand, such as tefazoline, might interact with its target receptor at the molecular level. mdpi.com

In a hypothetical molecular docking study, the three-dimensional structure of tefazoline would be docked into the binding site of an adrenergic receptor, for which crystal structures are often available. nih.gov The simulation would predict the most likely binding poses and conformations of tefazoline within the receptor's active site. The primary output of such a study is often a scoring function that estimates the binding affinity, typically in kcal/mol. nih.gov A lower binding energy score generally indicates a more stable and favorable interaction. nih.gov

For instance, a study might compare the binding energy of tefazoline to that of a known adrenergic agonist, like salbutamol, to gauge its potential efficacy. najah.edu The results would be presented in a table format, illustrating the predicted binding affinity.

Hypothetical Docking Scores for Tefazoline and a Reference Agonist

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Predicted Pose |

|---|---|---|---|

| Tefazoline | Alpha-1 Adrenergic Receptor | -8.5 | Pose 1 |

| Phenylephrine (Reference) | Alpha-1 Adrenergic Receptor | -7.9 | Pose 1 |

Beyond predicting the binding pose, molecular docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions are crucial for a ligand's affinity and selectivity for its target receptor. For tefazoline, a simulation could identify key amino acid residues within the adrenergic receptor that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand.

A hypothetical analysis might reveal that the imidazole (B134444) ring of tefazoline forms a crucial hydrogen bond with a serine residue, while the tetralin moiety engages in hydrophobic interactions with phenylalanine and tryptophan residues in the binding pocket. nih.govnajah.edu

Hypothetical Intermolecular Interactions of Tefazoline with an Adrenergic Receptor

| Interaction Type | Tefazoline Moiety | Receptor Amino Acid Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Imidazole Nitrogen | Serine 207 | 2.1 |

| Hydrophobic Interaction | Tetralin Ring | Phenylalanine 289 | 3.8 |

| Hydrophobic Interaction | Tetralin Ring | Tryptophan 109 | 4.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov

An MD simulation could be used to study the conformational flexibility of tefazoline in an aqueous solution to understand its preferred shapes in a biological environment. Furthermore, once docked into an adrenergic receptor, an MD simulation of the entire complex (receptor, ligand, and surrounding water molecules) could reveal how the binding of tefazoline affects the receptor's structure and dynamics. mdpi.com Key metrics from such a simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex over time. researchgate.net

Advanced MD simulation techniques can be employed to explore the pathways of a ligand binding to or dissociating from its receptor. This can provide insights into the kinetics of the interaction, such as the rate at which tefazoline binds and how long it remains bound. Understanding these pathways can be crucial for designing drugs with desired durations of action.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. asocse.org These methods provide a fundamental understanding of a molecule's reactivity, electrostatic potential, and other properties that govern its interactions with a biological target. nih.gov

For tefazoline, quantum chemical calculations could be used to:

Determine the distribution of electron density and identify regions of the molecule that are likely to engage in electrostatic interactions.

Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's chemical reactivity.

Analyze the molecular electrostatic potential (MEP) to visualize the positive, negative, and neutral electrostatic potential areas of the molecule, which can help in understanding its interaction with the receptor's binding site.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its stability and reactivity. ijirset.comresearchgate.netnih.gov Through DFT calculations, it is possible to determine the distribution of electrons within the Tefazoline molecule and calculate key quantum chemical reactivity descriptors. nih.govresearchgate.net These descriptors help predict how the molecule will behave in a chemical reaction.

The most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to provide a more detailed picture of Tefazoline's chemical nature. nih.gov

Table 1: Global Chemical Reactivity Descriptors and Their Significance (Note: The values in this table are conceptual and for illustrative purposes, as specific DFT calculations for Tefazoline are not publicly available.)

| Descriptor | Symbol | Formula | Significance for Tefazoline |

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron from Tefazoline. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to Tefazoline. |

| Electronegativity | χ | χ = (I + A) / 2 | Measures Tefazoline's ability to attract electrons in a chemical bond. nih.gov |

| Chemical Hardness | η | η = (I - A) / 2 | Quantifies Tefazoline's resistance to change in its electron distribution. mdpi.comnih.gov |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; indicates a higher tendency for charge transfer. nih.gov |

| Electrophilicity Index | ω | ω = μ² / 2η | Measures Tefazoline's capacity to act as an electrophile (electron acceptor). nih.gov |

| Chemical Potential | μ | μ = -(I + A) / 2 | Describes the tendency of electrons to escape from the molecule. nih.gov |

These parameters are invaluable for predicting how Tefazoline might interact with biological molecules, such as its receptor binding site, by highlighting its electron-donating or accepting capabilities.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution across a molecule's surface. wolfram.comlibretexts.orgdeeporigin.comyoutube.com It is a powerful tool for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding. deeporigin.comresearchgate.net

The MEP map is color-coded to represent different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential. These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Indicates regions of low electron density and positive electrostatic potential. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Green/Yellow: Represents areas with a neutral or near-zero potential.

For Tefazoline, an MEP analysis would likely reveal a negative potential (red) around the nitrogen atoms of the imidazoline (B1206853) ring, which are rich in electrons. Conversely, the hydrogen atoms attached to the nitrogen or the aromatic ring would likely show a positive potential (blue). This visualization helps predict the orientation of Tefazoline within a receptor's binding pocket, as the molecule would position itself to align its positive regions with negative regions of the receptor and vice-versa. deeporigin.com

Homology Modeling of Adrenergic Receptor Subtypes

Tefazoline functions as an α-adrenergic agonist. To fully understand its mechanism, a high-resolution 3D structure of Tefazoline bound to its specific adrenergic receptor subtype is required. However, obtaining experimental structures (e.g., via X-ray crystallography) for every drug-receptor complex is often not feasible.

When an experimental structure is unavailable, homology modeling is a powerful computational technique used to generate a 3D model of a target protein. nih.govbiorxiv.orgnih.gov The method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov The process involves:

Template Identification: Identifying one or more experimentally solved protein structures with a similar amino acid sequence to the target receptor (e.g., another adrenergic receptor subtype). escholarship.orgunar.ac.id The β2-adrenergic receptor is a common template for modeling other aminergic G protein-coupled receptors. nih.govescholarship.org

Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence.

Model Building: Building a 3D model of the target receptor based on the aligned template's coordinates.

Refinement and Validation: Refining the model to resolve any structural inconsistencies and validating its quality using various computational tools. nih.gov

A validated homology model of the specific adrenergic receptor subtype targeted by Tefazoline would serve as a crucial tool for performing molecular docking simulations. These simulations could predict the precise binding pose of Tefazoline within the receptor's active site, identify key amino acid residues involved in the interaction, and help rationalize its agonist activity. biorxiv.orgnih.gov

Bioinformatics Approaches for Target Characterization and Pathway Analysis

While computational chemistry focuses on the drug molecule itself, bioinformatics provides a broader systems-level understanding of its biological context. Bioinformatics tools can be used to characterize the targets of Tefazoline (adrenergic receptors) and analyze the signaling pathways they modulate. nih.gov

For Tefazoline, bioinformatics approaches would involve:

Target Characterization: Analyzing the gene and protein information for α-adrenergic receptor subtypes. This includes studying sequence conservation across different species, identifying functional domains, and predicting post-translational modification sites that could influence drug binding or receptor function.

Pathway Analysis: Adrenergic receptors are involved in numerous physiological signaling pathways. Pathway analysis tools (using databases like KEGG and Gene Ontology) can map the downstream effects of Tefazoline's agonistic action. nih.gov For example, activating an α-adrenergic receptor can trigger a cascade of intracellular events involving G-proteins, second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), and ultimately lead to a physiological response. Bioinformatics can help visualize this entire network, identifying key nodes and potential points of cross-talk with other signaling pathways. researchgate.net

Gene Expression Analysis: In a research context, if gene expression data (e.g., from microarray or RNA-Seq) were available from cells or tissues treated with Tefazoline, bioinformatics could identify genes that are up- or down-regulated. This could reveal novel or secondary effects of the compound and further elucidate its mechanism of action. nih.gov

By integrating these approaches, researchers can build a comprehensive picture of Tefazoline's pharmacology, from its fundamental electronic properties to its systemic effects on cellular signaling networks.

Analytical Methodologies for Tefazoline Research

Development and Validation of Chromatographic Methods for Cefazolin Quantification

Chromatography is a cornerstone for the quantitative analysis of Cefazolin. Methods are developed to separate the analyte from impurities, degradation products, and matrix components, ensuring accurate measurement.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of Cefazolin in bulk drug substances and pharmaceutical dosage forms. unesp.brresearchgate.net These methods typically utilize a reversed-phase approach, where a nonpolar stationary phase (like a C18 column) is paired with a polar mobile phase. unesp.brnih.gov

A common setup involves an isocratic mobile phase, which maintains a constant composition throughout the analysis, providing simplicity and robustness. researchgate.netnih.gov For instance, one validated method uses a mobile phase consisting of purified water and acetonitrile in a 60:40 v/v ratio, with the pH adjusted to 8 with triethylamine. unesp.br The separation is often performed at room temperature with a consistent flow rate, such as 0.5 mL/min or 1 mL/min. unesp.brresearchgate.net Detection is most frequently achieved using an ultraviolet (UV) detector set at a wavelength where Cefazolin exhibits strong absorbance, typically around 254 nm or 272 nm. researchgate.netnih.govresearchgate.net The retention time for Cefazolin in such systems is generally short, often under 5 minutes, which allows for rapid analysis. unesp.brnih.gov The simplicity of sample preparation, often involving just protein precipitation with methanol or acetonitrile for biological samples, adds to the method's practicality for routine quality control. researchgate.netnih.gov

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Water:Acetonitrile (60:40 v/v), pH 8 with triethylamine | 0.5 mL/min | 270 nm | unesp.br |

| SS Wakosil II- C18 (250 mm × 4.6 mm i.d., 5 μm) | Phosphate buffer (pH 6.8):Methanol (5:2 v/v) | 1 mL/min | 254 nm | researchgate.net |

| LiChrospher 100 RP-18 (5 μm) | Not specified in detail | Not specified | 254 nm | researchgate.net |

| Symmetry C18 (5 µm × 4.6 mm × 150 mm) | Isocratic system (details not specified) | Not specified | 238 nm | nih.gov |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for High Sensitivity and Selectivity

For applications requiring higher sensitivity and selectivity, such as quantifying low concentrations of Cefazolin in complex biological matrices like plasma, urine, or tissue, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.govuq.edu.aunih.gov This technique combines the superior separation power of UHPLC, which uses columns with smaller particle sizes for faster and more efficient separations, with the mass spectrometer's ability to identify and quantify molecules based on their mass-to-charge ratio. uq.edu.au

Sample preparation for UHPLC-MS/MS analysis often involves a straightforward protein precipitation step. nih.gov In some cases, more advanced sample clean-up techniques, such as using filtration plates with lipid-removing sorbents, are employed to enhance method performance for challenging matrices like adipose tissue. nih.gov The mass spectrometer is typically operated in a positive ion mode, using an electrospray ionization (ESI) source. uq.edu.au Quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov These methods can achieve very low limits of quantification, making them suitable for detailed pharmacokinetic studies. nih.govnih.gov

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Range, Detection Limit (LOD), and Quantitation Limit (LOQ)

The validation of any analytical method is crucial to ensure its reliability for its intended purpose. ajol.info For Cefazolin quantification, validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ajol.info

Selectivity: This parameter demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. scispace.com

Linearity: Linearity is established by analyzing samples at various concentrations and demonstrating that the instrument's response is directly proportional to the analyte concentration over a specified range. ajol.info For Cefazolin, HPLC methods have shown linearity over ranges such as 30-80 µg/mL and 1-100 µg/ml, with correlation coefficients (r²) typically exceeding 0.999. unesp.brresearchgate.net UHPLC-MS/MS methods can offer a much wider linear range, for instance, from 0.25 to 300 µg/mL. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. scispace.com It is often assessed through recovery studies, where a known amount of Cefazolin is added to a sample and the percentage recovered is calculated. unesp.br Acceptable accuracy for Cefazolin assays typically falls within 93% to 114%. researchgate.netnih.govnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ajol.info It is expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.net For Cefazolin methods, intra-day and inter-day precision values are generally well below 15%. nih.govnih.gov

Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified under the stated experimental conditions. researchgate.netnih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnpra.gov.my For HPLC-UV methods, the LOD and LOQ for Cefazolin have been reported as 0.1 µg/ml and 0.2 µg/ml, respectively. researchgate.net Highly sensitive UHPLC-MS/MS methods can achieve a much lower LOQ, for example, 0.25 µg/mL in human plasma. nih.gov

| Parameter | Typical HPLC-UV Value | Typical UHPLC-MS/MS Value | Reference |

|---|---|---|---|

| Linearity (r²) | >0.999 | >0.99 | unesp.brnih.gov |

| Accuracy (% Recovery) | 96-105% | 93.1 - 114.3% | researchgate.netnih.govnih.gov |

| Precision (% RSD) | < 8% | < 15% | nih.govresearchgate.net |

| LOD | 0.1 µg/mL | Not typically reported; focus is on LOQ | researchgate.net |

| LOQ | 0.2 µg/mL | 0.25 µg/mL | researchgate.netnih.gov |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical identity and structure of Cefazolin and assessing its purity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Solid-state NMR (SS-NMR) has been used to distinguish between different crystalline forms (polymorphs) and hydrated states of Cefazolin sodium, which is critical as these forms can have different physical properties. frontiersin.org Furthermore, quantitative NMR (qNMR) has been successfully applied to determine the purity of Cefazolin and its related impurities, providing a reliable method for characterizing reference standards. nih.gov Changes in the chemical shifts in ¹³C-NMR spectra can indicate where a metal ion, such as bismuth(III), coordinates with the Cefazolin molecule, for example, through the carboxylate and ketone groups. mdpi.com

| Carbon Atom Number | Chemical Shift (ppm) |

|---|---|

| C2 | 164.7 |

| C4 | 167.3 |

| C6 | 60.6 |

| C7 | 61.2 |

| C9 | 172.9 |

| C11 | 35.5 |

| C13 | 170.1 |

| C14 | 152.0 |

| C16 | 16.2 |

Data sourced from a study on Cefazolin sodium pentahydrate. researchgate.net Carbon numbering may vary based on convention.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjptonline.orgnih.gov The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. youtube.com These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, creating a unique spectral fingerprint. youtube.com

For Cefazolin, the FTIR spectrum can confirm the presence of key functional groups such as carbonyls (C=O) in the β-lactam ring and carboxylate group, N-H bonds in the amide, and C-S bonds. frontiersin.org FTIR is a valuable tool for routine identity confirmation in quality control settings because it is fast, requires minimal to no sample preparation, and is eco-friendly as it does not necessitate the use of solvents. rjptonline.org It can be used to analyze solid samples directly, often by mixing the sample with potassium bromide (KBr) to form a pellet. rjptonline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of pharmaceutical compounds. eurekaselect.com The principle of UV-Vis spectroscopy lies in the measurement of the absorption of ultraviolet or visible radiation by a substance, which is directly proportional to its concentration, as described by the Lambert-Beer law. sapub.org This method is valued for its simplicity, speed, reproducibility, and cost-effectiveness, making it highly suitable for routine quality control analysis. sapub.orgscispace.comresearchgate.net

The molecular absorption in the UV region is dependent on the electronic structure of the molecule, allowing for the identification of a drug by its characteristic absorption spectrum in various solvents. sapub.orgscispace.comscispace.com For Tefazoline, the spectral profile can be used as a confirmatory identification test by comparing it against a reference standard under identical conditions. sapub.orgscispace.com

Research has shown that the maximum absorption wavelength (λmax) of Tefazoline varies with the solvent used, which is a key parameter for method development. The choice of solvent is critical as it can influence the absorption characteristics of the compound. Purified water is often a preferred solvent due to its suitable spectral characteristics, ease of acquisition, and safe disposal, making the method environmentally friendly. sapub.orgscispace.com The absorption characteristics of Tefazoline in different solvents have been determined to establish optimal conditions for analysis. scispace.com For instance, studies have recorded the λmax in water, methanol, acidic, and basic media. scispace.com

| Solvent | Maximum Absorption Wavelength (λmax) | Absorbance (at 20.0 µg/mL) |

|---|---|---|

| Purified Water | 271 nm | ~0.5585 |

| Methanol | 273 nm | ~0.6521 |

| 0.1 M Hydrochloric Acid (Acidic Medium) | 267 nm | ~0.4417 |

| 0.1 M Sodium Hydroxide (Basic Medium) | 285 nm | ~0.5221 |

| Phosphate Buffer (pH 6) | 271 nm | Data Not Available |

| Phosphate Buffer (pH 8) | 271 nm | Data Not Available |

The development and validation of a UV spectrophotometric method for quantifying Tefazoline in pharmaceutical dosage forms, such as powder for injection, have been successfully demonstrated. sapub.orgufrgs.brresearchgate.net These methods prove to be specific, linear over a given concentration range, precise, accurate, and robust, meeting the criteria set by regulatory bodies like the International Conference on Harmonisation (ICH). ufrgs.brresearchgate.net

Advanced Analytical Techniques for Impurity Profiling and Stability Studies

Impurity profiling and stability studies are critical components of pharmaceutical development and quality control. biomedres.usresearchgate.net These studies necessitate the use of advanced analytical techniques that can separate, identify, and quantify impurities and degradation products, often present at very low levels. biomedres.uspharmafocusasia.com Stability-indicating assay methods (SIAMs) are specifically designed to be able to distinguish the intact active pharmaceutical ingredient (API) from its potential degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling and stability studies of many pharmaceuticals. biomedres.uspharmafocusasia.comchromatographyonline.com Specifically, reversed-phase HPLC (RP-HPLC) with UV detection is frequently employed for the analysis of Tefazoline and its related substances. chromatographyonline.comresearchgate.net These methods are developed to provide high resolution, sensitivity, and specificity. researchgate.net

Forced degradation studies are an integral part of developing a stability-indicating method. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netdovepress.com The analytical method must then demonstrate the ability to separate these degradation products from the main drug peak, thus proving its specificity. researchgate.netptfarm.pl

Various HPLC methods have been developed and validated for Tefazoline. These methods typically utilize a C18 column and an isocratic or gradient elution with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. researchgate.netdovepress.com The detection is commonly performed using a UV detector at a wavelength where Tefazoline shows significant absorbance, such as 254 nm or 270 nm. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Hibar® µBondapak® C18 | SS Wakosil II- C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Monobasic Sodium Phosphate Buffer (17:83 v/v) | Phosphate Buffer (pH 6.8) : Methanol (5:2 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 254 nm |

| Linearity Range | 5-100 µg/mL | 1-50 µg/mL |

| Limit of Detection (LOD) | 12.92 ng/mL | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 43.09 ng/mL | 0.2 µg/mL |

Beyond HPLC, other advanced and hyphenated techniques play a crucial role in the comprehensive characterization of impurities. ijprajournal.com These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool is used for the identification and structural characterization of unknown impurities and degradation products by providing molecular weight and fragmentation information. biomedres.usijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile and semi-volatile impurities. biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated impurities. ijprajournal.com

These techniques, often used in conjunction, provide a complete picture of the purity and stability of Tefazoline, ensuring the final product meets stringent quality standards. biomedres.usresearchgate.netpharmafocusasia.com

Electrochemical Methods for Tefazoline Detection

Electrochemical methods offer a powerful alternative to spectroscopic and chromatographic techniques for pharmaceutical analysis. researchgate.netresearchgate.net They are known for their high sensitivity, rapid analysis time, low cost, and potential for miniaturization, making them suitable for a variety of applications, including the determination of Tefazoline in bulk form, pharmaceutical formulations, and biological samples. researchgate.netresearchgate.netijsdr.orgscispace.com

Voltammetry is a category of electroanalytical methods that has been successfully applied to the analysis of Tefazoline. researchgate.netscispace.com These techniques involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration of the electroactive analyte. ijsdr.org Different voltammetric techniques have been utilized, each offering specific advantages:

Cyclic Voltammetry (CV): Used to study the redox behavior of Tefazoline and obtain qualitative information about the electrochemical reactions. researchgate.net

Differential Pulse Voltammetry (DPV): A highly sensitive technique used for the quantitative determination of Tefazoline. scispace.com

Square-Wave Voltammetry (SWV): Offers excellent sensitivity and speed, making it suitable for rapid analysis. researchgate.net

Adsorptive Stripping Voltammetry (AdSV): An extremely sensitive technique that involves a preconcentration step of the analyte onto the electrode surface before the voltammetric scan, allowing for trace-level detection. researchgate.net

The choice of electrode material is crucial for the performance of the electrochemical method. While traditional mercury electrodes have been used, modern research often focuses on less toxic and more versatile alternatives like pencil graphite electrodes (PGEs), which are disposable and cost-effective. scispace.com The performance of these methods is also dependent on experimental parameters such as the pH of the supporting electrolyte, which must be optimized to achieve the best results. scispace.com

| Technique | Electrode | Supporting Electrolyte | Application | Limit of Detection (LOD) |

|---|---|---|---|---|

| Square-Wave Adsorptive Cathodic Stripping Voltammetry | Mercury Electrode | Britton-Robinson Buffer | Bulk Form & Pharmaceutical Preparation | 2.6 x 10⁻¹⁰ M |

| Differential Pulse Voltammetry (DPV) | Pencil Graphite Electrode (PGE) | Phosphate Buffer | Pharmaceuticals, Blood Serum, Urine | 0.293 mM |

Electrochemical methods have been validated and successfully applied to the determination of Tefazoline in various matrices, demonstrating good accuracy and precision. researchgate.netscispace.com Their ability to analyze samples with minimal pretreatment makes them an attractive option for quality control and clinical monitoring. researchgate.net

Biochemical and Molecular Interaction Studies of Tefazoline

Protein-Ligand Interaction Studies

Protein-ligand interactions are fundamental to understanding a compound's pharmacodynamics. This subsection reviews the known interactions between tetryzoline and various proteins, excluding direct clinical trial data.

Investigation of Tetryzoline's Binding to Serum Proteins

The binding of a compound to serum proteins, such as albumin, can significantly influence its distribution and availability. Despite its use, specific data on the serum protein binding of tetryzoline is not available in the public domain. Authoritative sources explicitly state that no information is available regarding the protein binding characteristics of tetryzoline. drugbank.com

Enzyme Modulation Studies

Tetryzoline is not known to be a significant modulator of enzymes typically involved in the metabolism of catecholamines. Specifically, there is no scientific literature suggesting that tetryzoline interacts with or modulates the activity of catechol-O-methyltransferase (COMT). This is chemically plausible, as COMT primarily catalyzes the methylation of compounds containing a catechol structure, which tetryzoline lacks. drugbank.com

Gene Expression and Proteomic Profiling in Response to Tetryzoline

The study of changes in gene and protein expression can reveal the cellular pathways affected by a compound. As of the current available scientific literature, no specific studies have been published detailing the global gene expression or proteomic profiles of cells or model systems in response to tetryzoline exposure.

Transcriptomic Analysis of Adrenergic Receptor Pathway Genes

There are currently no available transcriptomic studies that have specifically analyzed the expression of adrenergic receptor pathway genes following exposure to tetryzoline. Such an analysis would typically involve techniques like RNA sequencing to measure changes in the messenger RNA (mRNA) levels of genes encoding for alpha and beta-adrenergic receptors and associated signaling proteins.

Proteomic Changes Induced by Tetryzoline Exposure in Model Systems

Similarly, there is a lack of published research on the proteomic changes induced by tetryzoline. Proteomic studies, which utilize methods like mass spectrometry to identify and quantify changes in the protein landscape of a cell or tissue, have not been reported for this compound.

Membrane Interaction Studies

The interaction of a drug with the cell membrane can be a critical aspect of its mechanism of action and cellular uptake. However, specific biophysical studies investigating the direct interaction of tetryzoline with lipid bilayers or model cell membranes have not been published. Therefore, details regarding its partitioning into the lipid bilayer, its effect on membrane fluidity, or its potential to disrupt membrane integrity are not known.

Liposome Binding Assays

Currently, there is no publicly available scientific literature or research data detailing the results of liposome binding assays specifically conducted on the compound "Tefazoline." Consequently, quantitative data regarding its binding affinity (such as Kd values) and the specific nature of its interactions with different liposome compositions are not available for presentation.

Membrane Permeability Studies in Artificial and Cell-Based Models

Similarly, a comprehensive search of scientific databases and research publications has yielded no specific studies on the membrane permeability of "Tefazoline." Data from artificial membrane models (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) or cell-based models (e.g., Caco-2 permeability assays) are not present in the available literature. Therefore, it is not possible to provide an interactive data table or detailed research findings on its permeability characteristics.

Exploration of Off-Target Molecular Interactions for Research Purposes

The investigation into the off-target molecular interactions of a compound is a critical area of research for understanding its complete biological activity and for identifying potential new therapeutic applications or mechanisms of action. However, research dedicated to the off-target molecular interactions of "Tefazoline" has not been identified in the current body of scientific literature. As such, there are no findings to report regarding its binding to or modulation of unintended biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.